XPhosPdG3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est largement reconnu pour sa stabilité à l'air, à l'humidité et aux conditions thermiques, ce qui le rend hautement soluble dans une variété de solvants organiques courants . Ce composé est particulièrement efficace pour faciliter les réactions de couplage croisé de Suzuki, qui sont essentielles à la formation de liaisons carbone-carbone en synthèse organique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

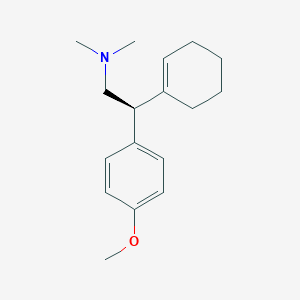

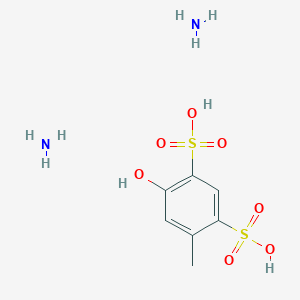

La synthèse de XPhosPdG3 implique la réaction du palladium avec des ligands phosphine. Plus précisément, il est préparé en faisant réagir du palladium avec du 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphényle et du 2-aminobiphényle en présence de méthanesulfonate . Les conditions réactionnelles comprennent généralement l'utilisation d'atmosphères inertes telles que l'azote ou l'argon pour éviter l'oxydation et la dégradation du composé .

Méthodes de production industrielle

Dans les milieux industriels, this compound est produit à l'échelle du multigramme en utilisant une procédure modifiée qui garantit une pureté et un rendement élevés . Le processus implique un contrôle minutieux des paramètres réactionnels tels que la température, le choix du solvant et le temps de réaction afin d'optimiser la formation du produit souhaité tout en minimisant les impuretés .

Analyse Des Réactions Chimiques

Types de réactions

XPhosPdG3 est principalement utilisé dans les réactions de couplage croisé, notamment :

Couplage de Suzuki-Miyaura : Cette réaction implique le couplage d'acides boroniques aryliques ou vinyliques avec des halogénures aryliques ou vinyliques pour former des composés biaryliques.

Amination de Buchwald-Hartwig : Cette réaction facilite la formation de liaisons carbone-azote en couplant des halogénures aryliques avec des amines.

Réaction de Heck : Cette réaction implique le couplage d'alcènes avec des halogénures aryliques pour former des alcènes substitués.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les acides boroniques, les halogénures aryliques et les amines. Les réactions sont généralement effectuées en présence de bases telles que le carbonate de potassium ou l'hydroxyde de sodium et de solvants tels que le toluène ou le diméthylformamide . Les conditions réactionnelles impliquent souvent des températures modérées allant de la température ambiante à 100 °C .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les composés biaryliques, les alcènes substitués et les arylamines . Ces produits sont des intermédiaires précieux dans la synthèse de produits pharmaceutiques, d'agrochimiques et de matériaux avancés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Il est utilisé dans la production de matériaux avancés, notamment de polymères et de matériaux électroniques.

Mécanisme d'action

Le mécanisme d'action de this compound implique la formation d'une espèce active de palladium(0) par l'élimination réductrice du précurseur de palladium(II) . Cette espèce active participe ensuite au cycle catalytique des réactions de couplage croisé, facilitant la formation de liaisons carbone-carbone et carbone-azote . Les cibles moléculaires et les voies impliquées comprennent l'activation des halogénures aryliques et le couplage ultérieur avec des nucléophiles tels que les acides boroniques ou les amines .

Applications De Recherche Scientifique

XPhosPdG3 has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of XPhosPdG3 involves the formation of an active palladium(0) species through the reductive elimination of the palladium(II) precursor . This active species then participates in the catalytic cycle of cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds . The molecular targets and pathways involved include the activation of aryl halides and the subsequent coupling with nucleophiles such as boronic acids or amines .

Comparaison Avec Des Composés Similaires

Composés similaires

RuPhosPdG3 : Un autre précatalyseur de Buchwald de troisième génération avec une stabilité et une réactivité similaires.

BrettPhosPdG3 : Connu pour sa capacité à accueillir des ligands très encombrants et sa longue durée de vie en solution.

Unicité

XPhosPdG3 est unique en raison de sa grande solubilité dans les solvants organiques courants, de ses charges catalytiques plus faibles et de ses temps de réaction plus courts par rapport à d'autres composés similaires . Sa capacité à former efficacement des espèces catalytiques actives et à contrôler avec précision le rapport ligand-palladium en fait un outil précieux en synthèse organique .

Propriétés

Formule moléculaire |

C46H63NO3PPdS+ |

|---|---|

Poids moléculaire |

847.5 g/mol |

Nom IUPAC |

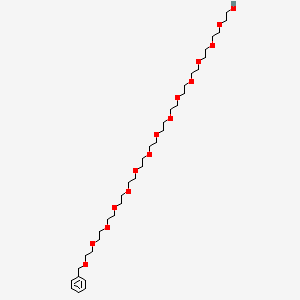

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |

InChI |

InChI=1S/C33H49P.C12H9N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-6,8-9,13H;1H3,(H,2,3,4);/q;-2;;+2/p+1 |

Clé InChI |

VXKANHUGMZCOIM-UHFFFAOYSA-O |

SMILES canonique |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Pd+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H,3'H-5,5'-Bibenzo[d][1,2,3]triazole](/img/structure/B11928014.png)

![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)